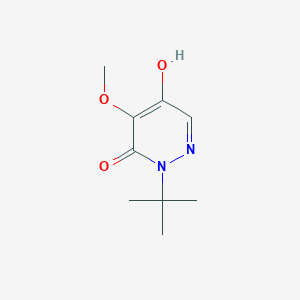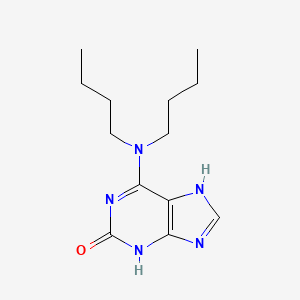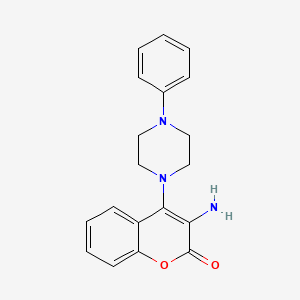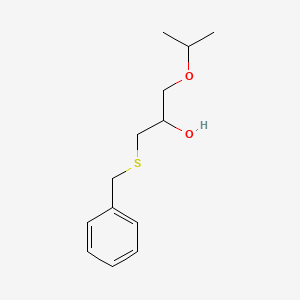
2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone
説明
2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone, also known as TMB-4, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. TMB-4 has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
科学的研究の応用
2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. Studies have shown that 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been found to exhibit antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to have neuroprotective effects, which could make it a potential treatment for stroke and traumatic brain injury.
作用機序
The exact mechanism of action of 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is not fully understood, but it is thought to act through a variety of pathways. 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which may contribute to its anti-inflammatory effects. 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its antioxidant effects. Additionally, 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone can inhibit the production of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have shown that 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone can reduce inflammation in animal models of arthritis and multiple sclerosis. 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been found to improve neurological outcomes in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been found to be stable in a range of conditions, which makes it suitable for use in a variety of assays. However, there are also limitations to using 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone in lab experiments. 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has not been extensively studied in humans, so its safety and efficacy in humans is not fully understood. Additionally, 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has a relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone. One area of research could focus on the development of 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on the use of 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone as a potential treatment for stroke and traumatic brain injury. Additionally, further research could be conducted to better understand the mechanism of action of 2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone and to identify other potential therapeutic applications for this compound.
特性
IUPAC Name |
2-tert-butyl-5-hydroxy-4-methoxypyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)11-8(13)7(14-4)6(12)5-10-11/h5,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUJLYNRVXZOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide](/img/structure/B3845635.png)

![propyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B3845660.png)
![1-(4-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3845666.png)

![2-{2-[4-(4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845681.png)
![[1-(2-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B3845686.png)

![3-(3-methoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3845708.png)
![4-nitrophenyl 4-chloro-3-{[(2-methylphenyl)amino]carbonyl}benzenesulfonate](/img/structure/B3845710.png)
![2-(2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845719.png)
![3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole](/img/structure/B3845724.png)